molecular formula C16H17BrO3 B5002639 1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene

1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B5002639
M. Wt: 337.21 g/mol
InChI Key: VYZWRSVUBLIXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene is a complex organic compound characterized by its bromine and methoxy groups attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-bromo-3-methoxybenzene and 3-methoxyphenol.

  • Reaction Steps:

    • The first step involves the reaction of 1-bromo-3-methoxybenzene with 3-methoxyphenol in the presence of a base to form 1-bromo-3-(3-methoxyphenoxy)benzene.

    • The resulting compound is then reacted with propylene oxide to introduce the propoxy group, yielding this compound.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles, often in the presence of a base

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols

  • Substitution: Formation of various substituted benzene derivatives

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Employed in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to its specific arrangement of functional groups. Similar compounds include:

  • 1-bromo-3-methoxybenzene: Lacks the propoxy group.

  • 3-bromoanisole: Different position of the bromine atom.

  • 1-bromo-4-[(3-methoxyphenoxy)methyl]benzene: Different substitution pattern on the benzene ring.

Properties

IUPAC Name

1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-14-6-3-8-16(12-14)20-10-4-9-19-15-7-2-5-13(17)11-15/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZWRSVUBLIXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.